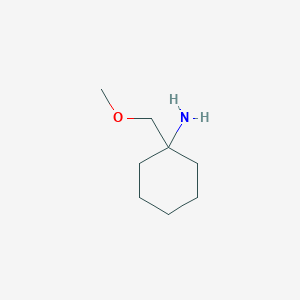

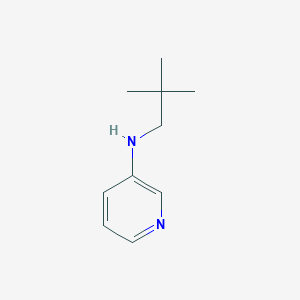

![molecular formula C5HCl2N3O B1423195 4,6-Dichloroisoxazolo[5,4-D]pyrimidine CAS No. 1197193-09-1](/img/structure/B1423195.png)

4,6-Dichloroisoxazolo[5,4-D]pyrimidine

Overview

Description

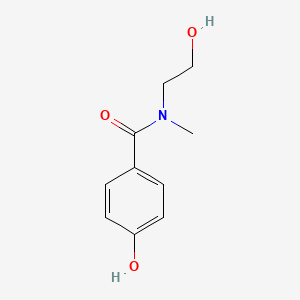

4,6-Dichloroisoxazolo[5,4-D]pyrimidine is a chemical compound with the molecular formula C5HCl2N3O . It has an average mass of 189.987 Da and a monoisotopic mass of 188.949661 Da . This compound is not intended for human or veterinary use but is used for research.

Synthesis Analysis

The synthesis of oxazolo[5,4-d]pyrimidines, which are structurally similar to nucleic purine bases, involves the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system . The synthesis of these compounds has been reported in various studies .Molecular Structure Analysis

The molecular structure of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes two chlorine atoms and an oxygen atom .Scientific Research Applications

Biological and Medicinal Applications

4,6-Dichloroisoxazolo[5,4-D]pyrimidine belongs to the broader class of pyrimidine derivatives. Pyrimidine derivatives have been recognized for their wide range of biological and pharmacological activities. These compounds exhibit notable anticancer, antiviral, antifungal, antidepressant, and antibacterial properties, making them a significant focus in medical research and drug development. The pyrimidine core is considered a promising scaffold for the development of new biologically active compounds. The extensive pharmacological activity of substances in this group allows for the continued exploration and design of compounds with desired types of pharmacological activities (Chiriapkin, 2022).

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, is used in drug discovery due to its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic agents. The structure-activity relationship (SAR) studies are of great interest, paving the way for the development of potential drug candidates. This highlights the importance of the pyrimidine scaffold in medicinal chemistry and the potential for further exploration and development of related structures like 4,6-Dichloroisoxazolo[5,4-D]pyrimidine (Cherukupalli et al., 2017).

Anti-Alzheimer's Properties

Pyrimidine derivatives have been extensively studied for their role in the management of neurological disorders, including Alzheimer's disease. The structural integrity and synthetic feasibility of pyrimidine scaffolds make them a potent target for developing therapeutic agents aimed at managing or rehabilitating neurological disorders. The SAR studies emphasize pharmacological advancements, indicating the potential of pyrimidine and its derivatives in therapeutic applications against Alzheimer's disease (Das et al., 2021).

Anti-Inflammatory and Structural Activity Relationships

Pyrimidine derivatives are known for their anti-inflammatory effects, attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Recent developments in the synthesis, anti-inflammatory effects, and structural activity relationships (SARs) of pyrimidine derivatives have been extensively documented, indicating their significance in the development of new anti-inflammatory agents (Rashid et al., 2021).

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in the growth and spread of cancer cells .

Mode of Action

4,6-Dichloroisoxazolo[5,4-D]pyrimidine interacts with VEGFR-2, inhibiting its activity . This binding inhibits the receptor’s function, thereby disrupting the angiogenesis process .

Biochemical Pathways

By inhibiting VEGFR-2, 4,6-Dichloroisoxazolo[5,4-D]pyrimidine disrupts the VEGF signaling pathway, which is primarily responsible for angiogenesis . The downstream effects of this disruption include reduced blood vessel formation, which can limit the growth and spread of cancer cells .

Pharmacokinetics

In silico analysis suggests that the compound has favorable pharmacokinetic properties

Result of Action

The primary result of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine’s action is the inhibition of angiogenesis . This can lead to a reduction in tumor growth and metastasis, making the compound a potential candidate for anticancer therapy .

properties

IUPAC Name |

4,6-dichloro-[1,2]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3O/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFZEUAWGRBDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693901 | |

| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloroisoxazolo[5,4-D]pyrimidine | |

CAS RN |

1197193-09-1 | |

| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

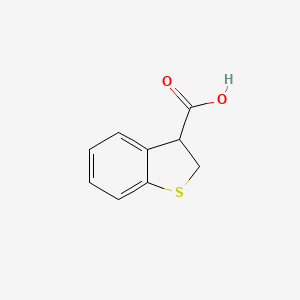

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)

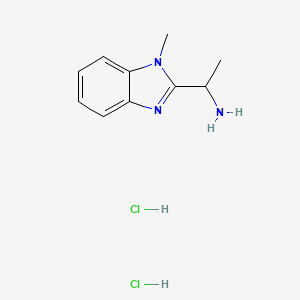

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropan-1-ol](/img/structure/B1423133.png)